N-cyclohexyl-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
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Overview
Description
N-cyclohexyl-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea: is an organic compound that belongs to the class of urea derivatives It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 5-methyl-4-phenyl-1,3-thiazol-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-cyclohexyl-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be employed in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of their functions. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, thereby modulating biological processes .
Comparison with Similar Compounds
- N-cyclohexyl-N’-(4-phenyl-1,3-thiazol-2-yl)urea
- N-cyclohexyl-N’-(5-methyl-1,3-thiazol-2-yl)urea
- N-cyclohexyl-N’-(4-phenyl-1,3-thiazol-2-yl)thiourea
Comparison: N-cyclohexyl-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is unique due to the presence of both a phenyl and a methyl group on the thiazole ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds. The presence of the phenyl group can enhance its interaction with aromatic systems in biological targets, while the methyl group can affect its solubility and stability .
Properties
IUPAC Name |
1-cyclohexyl-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-12-15(13-8-4-2-5-9-13)19-17(22-12)20-16(21)18-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUUQLALIKYVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)NC2CCCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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